Globo-N-tetraose

描述

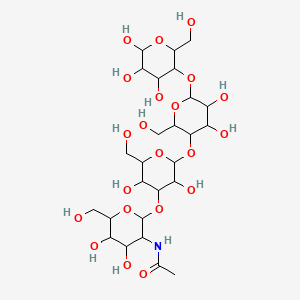

Globo-N-tetraose (Gb4), also known as globotetraose or the P antigen, is a tetrasaccharide with the molecular formula C₂₆H₄₅NO₂₁ and a molar mass of 707.63 g/mol . It consists of four sugar units: β-D-galactopyranosyl-(1→3)-α-D-galactopyranosyl-(1→4)-β-D-galactopyranosyl-(1→4)-D-glucose. This structure is critical in biological recognition processes, particularly as a blood group antigen and a receptor for pathogens such as Shiga toxin . This compound is widely used in glycobiology research to study carbohydrate-protein interactions, immune responses, and enzymatic activity .

属性

IUPAC Name |

N-[2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)12(33)7(2-28)43-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-10(5-31)45-25(18(39)16(21)37)46-20-9(4-30)42-23(41)17(38)15(20)36/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPCSGHAAIDYIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of globotetraose can be achieved through enzymatic methods. One efficient approach involves the use of β(1→3) N-acetylgalactosaminyltransferase and UDP-N-acetylglucosamine C4 epimerase fusion protein. This method allows for the synthesis of globotetraose from lactoside acceptors . Another method involves the use of glycosyltransferases, such as LgtD from Haemophilus influenzae, which catalyzes the addition of N-acetylgalactosamine to the terminal globotriose moiety .

Industrial Production Methods: Industrial production of globotetraose typically relies on enzymatic synthesis due to its efficiency and specificity. The use of recombinant enzymes, such as β(1→3) N-acetylgalactosaminyltransferase, allows for the large-scale production of globotetraose with high yield and purity .

化学反应分析

Types of Reactions: Globo-N-tetraose undergoes various chemical reactions, including glycosylation and hydrolysis. Glycosylation reactions involve the addition of sugar moieties to the tetrasaccharide, while hydrolysis reactions involve the cleavage of glycosidic bonds.

Common Reagents and Conditions: Common reagents used in the synthesis of globotetraose include UDP-N-acetylglucosamine, glycosyltransferases, and lactoside acceptors. The reactions are typically carried out under mild conditions, such as neutral pH and ambient temperature, to preserve the integrity of the tetrasaccharide .

Major Products Formed: The major products formed from the reactions involving globotetraose include various glycosylated derivatives and hydrolyzed fragments. These products can be analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

科学研究应用

Globo-N-tetraose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosylation reactions and carbohydrate-protein interactions. In biology, globotetraose is involved in cell-cell recognition and signaling processes. In medicine, it has potential therapeutic applications, such as in the development of vaccines and drug delivery systems. In industry, globotetraose is used in the production of glycosphingolipids and other complex carbohydrates .

作用机制

The mechanism of action of globotetraose involves its interaction with specific molecular targets, such as glycosyltransferases and glycosidases. These interactions facilitate the addition or removal of sugar moieties, thereby modulating various biological processes. The pathways involved in the action of globotetraose include glycosylation and hydrolysis pathways, which are essential for the synthesis and degradation of glycosphingolipids .

相似化合物的比较

Comparison with Structurally Similar Compounds

Globo-N-tetraose shares structural and functional similarities with other oligosaccharides, including Globo-N-pentaose (Gb5) and X2 pentasaccharide . Below is a detailed comparison based on molecular structure, enzymatic interactions, and biological relevance.

Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Glycosidic Linkages | Key Structural Features |

|---|---|---|---|---|

| This compound (Gb4) | C₂₆H₄₅NO₂₁ | 707.63 | β-D-Gal-(1→3)-α-D-Gal-(1→4)-β-D-Gal-(1→4)-Glc | Terminal GalNAc linked to a linear chain |

| Globo-N-pentaose (Gb5) | C₃₂H₅₅NO₂₆ | 869.77 | Additional α-D-GalNAc residue | Extended chain for enhanced antigenicity |

| X2 pentasaccharide | Not specified | Not specified | Neu5Acα2–3GalNAc-(1→3)-Gal-(1→4)-Glc | Sialylated terminal residue |

Key Observations :

- Gb5 differs from Gb4 by the addition of an α-D-GalNAc residue, increasing its molecular weight by ~162 g/mol. This extension enhances its role in blood group antigen studies .

- X2 pentasaccharide contains a sialic acid (Neu5Ac) residue linked via α2–3 to GalNAc, which confers resistance to certain glycosidases (e.g., Newcastle virus and S. pneumoniae enzymes) .

Enzymatic Sensitivity

Mechanistic Insights :

Research Findings :

生物活性

Structural Characteristics

This compound is a member of the globoseries of glycosphingolipids and is characterized by its unique carbohydrate structure. It consists of four monosaccharide units: N-acetylgalactosamine (GalNAc), galactose (Gal), and glucose (Glc). The specific glycosidic linkages between these units contribute to its biological functions.

Key Structural Features

| Component | Structure | Linkage Type |

|---|---|---|

| N-acetylgalactosamine (GalNAc) | β1-3 linked to Gal | β1-3 linkage |

| Galactose (Gal) | α1-4 linked to Gal | α1-4 linkage |

| Galactose (Gal) | β1-4 linked to Glc | β1-4 linkage |

| Glucose (Glc) | Terminal unit | Non-reducing end |

Synthesis and Enzymatic Activity

Research indicates that this compound can be synthesized through enzymatic pathways involving various glycosyltransferases. For instance, a study demonstrated the enzymatic transfer of a β1,6-linked N-acetylglucosamine to this compound, revealing its potential as an acceptor for further glycosylation reactions. This process was facilitated by beta1,6-N-acetylglucosaminyltransferase found in hog gastric mucosal microsomes.

Cell Adhesion

One of the critical biological activities of this compound is its role in cell adhesion. It has been implicated in mediating interactions between cells and the extracellular matrix. The presence of this compound on cell surfaces can enhance cell-cell interactions and influence cellular signaling pathways.

Immune Response

This compound also plays a role in immune modulation. Studies have shown that it can act as a ligand for specific receptors on immune cells, influencing their activation and response to pathogens. Its structural features allow it to interact with lectins and other carbohydrate-binding proteins, which are vital for immune recognition processes.

Case Study 1: Interaction with Immune Cells

In a study investigating the effects of this compound on immune cell activation, researchers found that its presence enhanced the proliferation of T-cells when co-cultured with antigen-presenting cells. This suggests that this compound may play a role in promoting adaptive immune responses.

Case Study 2: Role in Disease

Another study explored the involvement of this compound in cancer biology. It was found that tumor cells expressing higher levels of this compound exhibited increased metastatic potential. The tetrasaccharide's ability to facilitate cell adhesion may contribute to the invasive behavior of cancer cells.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Globo-N-tetraose with high purity?

- Methodological Answer : Synthesis typically involves enzymatic or chemical glycosylation. Enzymatic methods (e.g., using glycosyltransferases) offer stereochemical precision but require optimization of reaction conditions (pH, temperature, cofactors). Chemical synthesis may employ protecting-group strategies, with purity assessed via HPLC or LC-MS . For reproducibility, document reaction parameters (e.g., solvent systems, catalyst ratios) and validate purity using orthogonal techniques (NMR for structural confirmation, MS for molecular weight) .

Q. How can researchers characterize the structural conformation of this compound?

- Methodological Answer : Combine NMR (1H, 13C, and 2D COSY/TOCSY) for resolving glycosidic linkages and anomeric configurations. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight. Compare spectral data with existing databases (e.g., GlyTouCan) to validate structural assignments. For novel derivatives, computational modeling (MD simulations) can predict conformational stability .

Q. What are the best practices for quantifying this compound in complex biological matrices?

- Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with labeled internal standards to correct for matrix effects. Alternatively, develop ELISA-based assays with monoclonal antibodies specific to Globo-series glycans. Validate sensitivity (limit of detection <1 ng/mL) and specificity (cross-reactivity tests against related glycans) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s role in cellular adhesion studies?

- Methodological Answer : Address discrepancies by (1) standardizing cell models (e.g., use isogenic cell lines to control genetic variability) and (2) employing multimodal assays (e.g., SPR for binding kinetics, fluorescence microscopy for localization). Perform meta-analyses of published data to identify confounding variables (e.g., glycan presentation density). Triangulate findings using knock-out models or competitive inhibition assays .

Q. What strategies optimize the reproducibility of this compound functional assays in immunology research?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design. For example, predefine statistical power calculations to determine sample size and use blinded analysis to reduce bias. Validate results across independent labs via collaborative reproducibility initiatives .

Q. How can computational methods enhance the study of this compound-protein interactions?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding sites, followed by molecular dynamics simulations (GROMACS) to assess interaction stability under physiological conditions. Cross-validate predictions with experimental mutagenesis (e.g., alanine scanning) and SPR binding assays. Publicly share forcefield parameters and simulation trajectories for peer validation .

Q. What frameworks guide the integration of this compound data into broader glycomics databases?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Annotate datasets with metadata (e.g., glycosylation conditions, analytical instrument settings) using standardized formats (GlycoWorkbench). Contribute to repositories like GlyConnect or UniCarb-DB, ensuring compatibility with existing ontologies (GlycoRDF) .

Q. Handling Data Challenges

Q. How to address variability in this compound synthesis yields across studies?

- Methodological Answer : Perform sensitivity analyses to identify critical variables (e.g., enzyme lot variability, substrate purity). Use design of experiments (DoE) to model interactions between factors (e.g., temperature vs. reaction time). Publish negative results and raw datasets to improve transparency .

Q. What statistical approaches are suitable for analyzing dose-response relationships involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use bootstrapping to estimate confidence intervals for EC50 values. For high-throughput data, employ machine learning (random forests) to identify non-linear interactions between glycan concentration and biological outcomes .

Q. Ethical and Reporting Standards

Q. How to ensure ethical rigor in studies using this compound-derived therapeutics?

- Methodological Answer : Adhere to PICO framework (Population, Intervention, Comparison, Outcome) for preclinical trials. Disclose potential conflicts of interest (e.g., industry partnerships) and comply with ARRIVE guidelines for animal studies. For human-derived samples, obtain informed consent and IRB approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。